molecular formula C14H13N5O3 B2437525 1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone CAS No. 303994-49-2

1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone

Cat. No.: B2437525
CAS No.: 303994-49-2
M. Wt: 299.29
InChI Key: NFRQFXRJQJXMEH-UHFFFAOYSA-N
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Description

The compound “1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone” is a heterocyclic compound . It belongs to the class of triazolopyrimidines, which have been widely studied due to their potent biological and pharmacological activities .


Synthesis Analysis

The synthesis of triazolopyrimidine derivatives has attracted a great deal of attention due to their potent biological and pharmacological activities . For instance, a novel compound was synthesized by the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Scientific Research Applications

Antitumor Activities

A compound closely related to 1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone has been synthesized and evaluated for its antitumor activities. This compound showed high potency against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, indicating potential applications in cancer research and therapy (Gomha, Muhammad, & Edrees, 2017).

Structural and Spectroscopic Analysis

Studies have been conducted on the structural and spectroscopic analysis of similar compounds. These analyses include NMR, IR, MS spectroscopic data, and X-ray analysis, providing a deeper understanding of the compound's structure and properties (Lipson et al., 2012).

Antiviral Properties

Research on derivatives of 1,2,4-triazolo[1,5-a]pyrimidines has revealed their potential as antiviral drugs. One such study focused on the electrochemical transformations of these compounds and their applications as promising antiviral drugs (Ivoilova et al., 2021).

Tuberculostatic Activity

Structural analogs of 1,2,4-triazolo[1,5-a]pyrimidines have been synthesized and evaluated for their tuberculostatic activity. This indicates their potential use in treating tuberculosis (Titova et al., 2019).

Antibacterial Activity

Some novel derivatives incorporating a similar compound structure have shown moderate effects against certain bacterial and fungal species, suggesting their use in developing new antibacterial agents (Abdel‐Aziz et al., 2008).

Crystal Structure and Antibacterial Activity

A novel derivative with a structure related to 1,2,4-triazolo[1,5-a]pyrimidines has been synthesized, and its crystal structure analyzed. This compound has also shown antibacterial activity against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).

Biochemical Analysis

Biochemical Properties

It is known that triazolopyrimidines, the class of compounds it belongs to, can interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

It has been reported that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been observed to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been observed to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been observed to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Similar compounds have been observed to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name

1-[5-methyl-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-8-12(9(2)20)13(18-14(17-8)15-7-16-18)10-3-5-11(6-4-10)19(21)22/h3-7,13H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRQFXRJQJXMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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